丹尼可潘
描述
达尼帕安,商品名为 Voydeya,是一种用于治疗阵发性夜间血红蛋白尿的药物。 它是一种补体抑制剂,可逆地与因子 D 结合,从而阻止替代途径介导的溶血和补体 C3 蛋白在红细胞上的沉积 。 达尼帕安于 2024 年 1 月在日本获批上市,2024 年 3 月在美国获批上市 .
科学研究应用
作用机制
达尼帕安通过特异性结合补体因子 D 发挥作用,补体因子 D 是一种参与补体系统替代途径的丝氨酸蛋白酶。通过抑制因子 D,达尼帕安阻止因子 B 的裂解,从而阻止 C3 转化酶复合物的形成。 这种抑制阻止了补体级联的下游激活,减少了溶血和补体 C3 蛋白在红细胞上的沉积 .
生化分析
Biochemical Properties
Danicopan plays a significant role in biochemical reactions as it acts on the serine protease factor D, a proximal node in the alternative complement system . This action blocks the alternative pathway, thereby addressing extravascular hemolysis when used in conjunction with C5 inhibitors . The interaction between Danicopan and factor D is reversible, which allows for control over the inhibition of the alternative pathway .
Cellular Effects
Danicopan has profound effects on various types of cells and cellular processes. It influences cell function by preventing the deposition of complement C3 proteins on red blood cells . This action reduces the destruction of red blood cells in blood vessels, as well as the activation of white blood cells and platelets . The impact of Danicopan on these cellular processes helps to mitigate symptoms of paroxysmal nocturnal hemoglobinuria, such as anemia and blood clots .
Molecular Mechanism
The molecular mechanism of Danicopan involves its binding interactions with factor D, an enzyme in the alternative pathway of the complement system . By inhibiting factor D, Danicopan prevents the activation of the alternative pathway, thereby reducing hemolysis and the deposition of complement C3 proteins on red blood cells . This mechanism of action allows Danicopan to exert its effects at the molecular level.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Danicopan have been observed to change over time. In a 24-week Phase 2 study of patients with paroxysmal nocturnal hemoglobinuria, Danicopan add-on resulted in clinically significant improvements in hemoglobin levels, near transfusion-independence, and improvements in FACIT-Fatigue scores .
Metabolic Pathways
Danicopan is involved in the metabolic pathway of the complement system, specifically the alternative pathway . It interacts with factor D, a rate-limiting enzyme in this pathway . By inhibiting factor D, Danicopan prevents the activation of the alternative pathway and reduces the deposition of complement C3 proteins on red blood cells .
准备方法
达尼帕安的制备涉及多种合成路线和反应条件。合成路线通常包括以下步骤:
形成吲唑核心: 吲唑核心是通过一系列环化反应合成的。
乙酰化和溴化: 吲唑核心经过乙酰化和溴化以引入必要的官能团。
偶联反应: 然后通过一系列偶联反应将溴化的吲唑与吡咯烷衍生物偶联。
达尼帕安的工业生产方法涉及扩大这些合成路线,同时确保最终产品的稳定性和质量。这包括优化反应条件,使用高纯度试剂,并采用先进的纯化技术。
化学反应分析
达尼帕安会发生各种化学反应,包括:
氧化: 达尼帕安可能会发生氧化反应,特别是在吲唑核心和吡咯烷环处。
还原: 还原反应可能发生在分子中存在的羰基处。
取代: 取代反应,特别是亲核取代,可能发生在吲唑核心的溴化位置。
这些反应中常用的试剂和条件包括高锰酸钾等氧化剂,硼氢化钠等还原剂,以及甲醇钠等亲核试剂。 这些反应形成的主要产物取决于所使用的特定条件和试剂 .
相似化合物的比较
达尼帕安在补体抑制剂中是独一无二的,因为它专门针对因子 D。类似的化合物包括:
依库珠单抗: 一种用于治疗阵发性夜间血红蛋白尿的补体 C5 抑制剂。
达尼帕安的独特性在于它能够特异性抑制因子 D,与其他靶向补体系统不同成分的化合物相比,为补体抑制提供了另一种方法。
属性
IUPAC Name |
(2S,4R)-1-[2-[3-acetyl-5-(2-methylpyrimidin-5-yl)indazol-1-yl]acetyl]-N-(6-bromopyridin-2-yl)-4-fluoropyrrolidine-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23BrFN7O3/c1-14(36)25-19-8-16(17-10-29-15(2)30-11-17)6-7-20(19)35(33-25)13-24(37)34-12-18(28)9-21(34)26(38)32-23-5-3-4-22(27)31-23/h3-8,10-11,18,21H,9,12-13H2,1-2H3,(H,31,32,38)/t18-,21+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIBARDGJJAGJAJ-NQIIRXRSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=N1)C2=CC3=C(C=C2)N(N=C3C(=O)C)CC(=O)N4CC(CC4C(=O)NC5=NC(=CC=C5)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC=C(C=N1)C2=CC3=C(C=C2)N(N=C3C(=O)C)CC(=O)N4C[C@@H](C[C@H]4C(=O)NC5=NC(=CC=C5)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23BrFN7O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
580.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1903768-17-1 | |
Record name | Danicopan [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1903768171 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Danicopan | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15401 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | DANICOPAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JM8C1SFX0U | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。